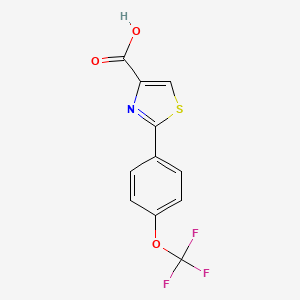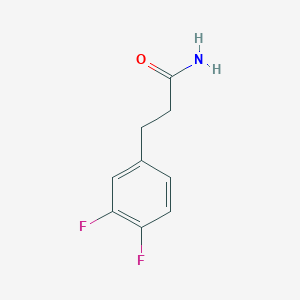
2-(2,4-Difluorophenyl)propan-1-amine
Übersicht
Beschreibung
“2-(2,4-Difluorophenyl)propan-1-amine” is a chemical compound with the molecular formula C9H11F2N . It has a molecular weight of 171.19 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a two-carbon chain (propane) with an amine group (-NH2) attached to the first carbon and a 2,4-difluorophenyl group attached to the second carbon . The presence of the difluorophenyl group suggests that this compound may exhibit aromatic properties .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Research has highlighted the synthesis of derivatives containing the 2,4-difluorophenyl unit for various applications, including their potential in antifungal and plant growth regulatory activities. For instance, new thiazol-2-amine derivatives incorporating this unit have been synthesized, showcasing the compound's utility in creating biologically active molecules (Liu, Dai, & Fang, 2011).
Material Science and Organic Electronics
In material science, 2-(2,4-Difluorophenyl)propan-1-amine derivatives have been utilized in the development of organic light-emitting devices (OLEDs). Novel compounds synthesized from this chemical have demonstrated improved performance as hole-injecting and hole-transporting layers in OLEDs, significantly enhancing the efficiency and luminance of these devices (Li et al., 2012).
Corrosion Inhibition
Another application involves the synthesis of tertiary amines from the propan-1-ol series, including derivatives of this compound, for their inhibitive performance on carbon steel corrosion. These compounds have shown to be effective anodic inhibitors, offering a protective layer on metal surfaces to retard anodic dissolution (Gao, Liang, & Wang, 2007).
Conformational Analyses and Computational Studies
Conformational analyses of derivatives have been reported, providing insights into their structural properties and interactions in different environments. Such studies are crucial for understanding the molecular behavior of compounds in various applications, ranging from pharmaceuticals to material science (Nitek et al., 2020).
Catalysis and Organic Synthesis
The compound's derivatives have also been examined for their roles in catalysis, particularly in facilitating reactions such as aminolysis, which is pivotal in organic synthesis processes. These studies underscore the compound's utility in enhancing the efficiency and selectivity of chemical reactions (Novakov et al., 2017).
Wirkmechanismus
Safety and Hazards
While specific safety and hazard information for “2-(2,4-Difluorophenyl)propan-1-amine” is not available, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNSQWDKXKQAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B1420319.png)
![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420323.png)

![{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B1420325.png)
![2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole](/img/structure/B1420328.png)

![1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1420330.png)
![2-chloro-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B1420333.png)

![2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide](/img/structure/B1420335.png)
![2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1420336.png)
![4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid](/img/structure/B1420337.png)
![3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile](/img/structure/B1420341.png)

